5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Overview

Description

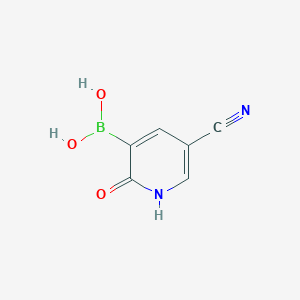

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a chemical compound with the molecular formula C6H5BN2O3 and a molecular weight of 163.93 g/mol It is a boronic acid derivative that features a cyano group and a dihydro-oxopyridine moiety

Preparation Methods

The synthesis of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. Specific synthetic routes and reaction conditions are often detailed in peer-reviewed scientific literature and technical documents . Industrial production methods may involve optimized processes to ensure high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis equipment.

Chemical Reactions Analysis

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions.

Scientific Research Applications

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: This compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications includes investigations into its role as an enzyme inhibitor or a ligand for specific biological targets.

Industry: It may be used in the production of advanced materials, such as polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The cyano group and dihydro-oxopyridine moiety may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Methylboronic acid: Utilized in the synthesis of various organic compounds.

4-Cyanophenylboronic acid:

Biological Activity

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 163.93 g/mol. The compound features a boronic acid moiety which is crucial for its biological activity, particularly in enzyme inhibition.

Synthesis Methodology:

The synthesis typically involves the reaction of appropriate pyridine derivatives with boronic acids under specific conditions. The detailed synthetic routes may vary, but they often include steps such as:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the cyano group via nucleophilic substitution or other methods.

- Boronation , which can be achieved through reactions involving boron reagents.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the viability of various cancer cell lines, including prostate cancer cells.

| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|---|

| This compound | Prostate cancer (PC3) | 0.1 | 33% at 5 µM |

| Other boronic compounds | Healthy cells | >10 | 71% at 5 µM |

This table summarizes findings where treatment with the compound resulted in a notable decrease in cancer cell viability while sparing healthy cells to a significant extent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported inhibition zones ranging from 7 mm to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |

These results indicate the potential for developing this compound as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical pathways:

- ABHD Inhibition : The compound has been identified as a selective inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which are implicated in various metabolic processes.

- Cellular Uptake Inhibition : It also inhibits the cellular uptake of endocannabinoids, contributing to its pharmacological profile .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- A study evaluated its effects on glioblastoma cell lines, revealing that it significantly reduced cell viability compared to untreated controls.

- Another research focused on its role in modulating endocannabinoid signaling pathways, highlighting its potential as a therapeutic agent for neurological disorders .

Properties

IUPAC Name |

(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWXXALSLWYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CNC1=O)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.